molecular formula C10H14O2 B1624507 2-Tert-butyl-6-methyl-4H-pyran-4-one CAS No. 225378-47-2

2-Tert-butyl-6-methyl-4H-pyran-4-one

Cat. No.: B1624507
CAS No.: 225378-47-2
M. Wt: 166.22 g/mol
InChI Key: FNCJXUJBIPTJLF-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-methyl-4H-pyran-4-one is a chemical compound belonging to the pyran family, characterized by a six-membered oxygen-containing ring. This compound is notable for its applications in various fields, including organic synthesis and materials science. Its structure includes a tert-butyl group at the second position and a methyl group at the sixth position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-6-methyl-4H-pyran-4-one typically involves the reaction of tert-butyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the pyran ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide in an alcohol solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Tert-butyl-6-methyl-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-6-methyl-4H-pyran-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application, such as its role in organic synthesis or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-6-methyl-4H-pyran-4-one is unique due to the presence of both tert-butyl and methyl groups, which influence its stability, reactivity, and potential applications. This combination of substituents makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-tert-butyl-6-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCJXUJBIPTJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474828
Record name 2-Tert-butyl-6-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225378-47-2
Record name 2-Tert-butyl-6-methyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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